N6,N6-Dimethyladenosine
Overview
Description
Synthesis Analysis
The synthesis of N6,N6-Dimethyladenosine and its derivatives has been explored to understand its chemical properties and potential applications. For instance, the synthesis of 8-substituted N6,N6-dimethyladenosine derivatives has been achieved by treating N6,N6-Dimethyl-8-methylsulfonyladenosine with cyanide ion to give 8-cyano-N6,N6-dimethyladenosine, which was further modified to various functional groups indicating the versatility of its chemical structure (Kato, Arakawa, Ogawa, & Suzumura, 1986).
Molecular Structure Analysis
The structure of N6,N6-Dimethyladenosine has been localized within the ribosome through studies such as the use of antibodies to map its unique location in the small subunit of the Escherichia coli ribosome (Politz & Glitz, 1977). This highlights its biological significance and the importance of its structural analysis.
Chemical Reactions and Properties
The chemical reactions involving N6,N6-Dimethyladenosine showcase its reactivity and interaction with other molecules. For example, studies have looked into the stacking properties of N6,N6-dimethyladenosine sequences, revealing insights into its thermodynamic stability and interactions at the molecular level (Tazawa, Koike, & Inoue, 1980).
Physical Properties Analysis
The physical properties of N6,N6-Dimethyladenosine, such as its thermal denaturation and ultraviolet absorption spectra, have been measured to determine the thermodynamic quantities associated with its intramolecular stacking equilibria. This provides valuable information on its stability and behavior in various conditions (Tazawa, Koike, & Inoue, 1980).
Chemical Properties Analysis
The chemical properties of N6,N6-Dimethyladenosine, including its potential for modifications and interactions with other chemical groups, have been explored through synthesis and reactivity studies. The ability to modify N6,N6-Dimethyladenosine and its analogs opens up avenues for research into its functions and applications in biological systems (Kierzek & Kierzek, 2003).
Scientific Research Applications
Cancer Treatment : N6,N6-Dimethyladenosine has been identified as a potential drug for treating non-small cell lung cancer due to its ability to inhibit the AKT pathway (Vaden et al., 2017). Additionally, analogues of N6,N6-Dimethyladenosine with fatty acid substitutions have shown promising antitumor activity against L1210 leukemia and Ehrlich ascites (Takamura et al., 1989).
Ribosome Function : This compound is uniquely localized in the small subunit of the Escherichia coli ribosome, indicating its importance in ribosome function and initiation factor binding (Politz & Glitz, 1977).
Biomarkers for Cancer Detection : Methylated adenine nucleosides, including N6,N6-Dimethyladenosine, in human urine are associated with the occurrence of gastric and colorectal cancers, suggesting their potential as biomarkers for early detection (Guo et al., 2021).
Biological Function Identification : The m6AmPred web server is effective in identifying N6,2'-O-dimethyladenosine (m6Am) sites on RNA, aiding in understanding its biological functions (Jiang et al., 2021).
Ribosomal RNA : N6,N6-Dimethyladenosine is also found in ribosomal RNA, indicating its role in ribosome stability and function (Tazawa, Koike, & Inoue, 1980).
Safety And Hazards
Future Directions
N6-methyladenine (m6A) mRNA modification is the most abundant form of post-transcriptional RNA modification in mammals and is involved in regulating mRNA translation and degradation. Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . The crosstalk between m6A and circular RNAs has drawn increased research interest due to advances in molecular biology techniques .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPGNPCZPYCLK-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949075 | |
Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6,N6-Dimethyladenosine | |
CAS RN |
2620-62-4 | |
Record name | N6-Dimethyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2620-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6),N(6)-Dimethyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyladenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N6,N6-DIMETHYLADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9766EW9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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